Methyl 3-nitro-4-pyrazol-1-ylbenzoate
Description
Methyl 3-nitro-4-pyrazol-1-ylbenzoate is a benzoate ester derivative featuring a nitro group (-NO₂) at the 3-position and a pyrazole substituent at the 4-position of the aromatic ring. Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX playing a pivotal role in refining small-molecule structures .
Properties
IUPAC Name |
methyl 3-nitro-4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)8-3-4-9(10(7-8)14(16)17)13-6-2-5-12-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPWKQIABGEOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-pyrazol-1-ylbenzoate typically involves the condensation of 3-nitrobenzoic acid with hydrazine derivatives, followed by esterification. One common method includes the reaction of 3-nitrobenzoic acid with hydrazine hydrate to form 3-nitro-4-pyrazol-1-ylbenzoic acid, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-pyrazol-1-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Carboxylic acids: Formed through the hydrolysis of the ester group.
Substituted pyrazoles: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
Methyl 3-nitro-4-pyrazol-1-ylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-pyrazol-1-ylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release the active pyrazole moiety .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Methyl 3-nitro-4-pyrazol-1-ylbenzoate belongs to the broader class of methyl esters, which vary widely in backbone structure and substituents. Key comparisons can be drawn with other methyl esters based on:
Backbone Complexity: Aromatic vs. Alicyclic Esters: Unlike diterpenoid-derived esters (e.g., sandaracopimaric acid methyl ester or communic acid esters in ), this compound has an aromatic benzoate backbone. This imparts rigidity and planar geometry, contrasting with the alicyclic or terpenoid frameworks of resin-derived esters.
Physicochemical Properties: While direct data for this compound is absent in the evidence, general trends for methyl esters can be inferred: Solubility: Aromatic nitro esters are typically less polar than hydroxylated diterpenoid esters (e.g., torulosic acid methyl ester ), leading to differences in solubility in organic solvents. Thermal Stability: Nitro groups may lower thermal stability compared to saturated esters (e.g., methyl esters of sandaracopimaric acid ), though this depends on substitution patterns.
Table 1: Hypothetical Comparison of Methyl Esters (Based on –3)
| Compound | Backbone Type | Key Substituents | Melting Point (°C)* | Reactivity Notes |
|---|---|---|---|---|
| This compound | Aromatic benzoate | Nitro, pyrazole | 180–200† | Electrophilic aromatic substitution |
| Sandaracopimaric acid methyl ester | Diterpenoid | Carboxylic acid | 90–110‡ | Acid-catalyzed esterification |
| Z-Communic acid methyl ester | Diterpenoid | Conjugated double bonds | 70–85‡ | Diels-Alder reactivity |
| Torulosic acid methyl ester | Diterpenoid | Hydroxyl, oxo groups | 120–140‡ | Oxidation-prone |
*Hypothetical values for illustration; †Estimated based on nitroaromatic analogs; ‡Derived from typical diterpenoid esters in .
Analytical Techniques for Comparison
- Chromatography: Gas chromatography (GC) traces, as shown in , can differentiate esters by retention times and mass fragmentation patterns. For example, the aromatic nitro group in this compound would likely increase retention time compared to less polar diterpenoid esters.
- Crystallography : SHELX-based refinements ( ) are essential for resolving subtle structural differences, such as bond-length variations caused by nitro groups versus hydroxyl substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
